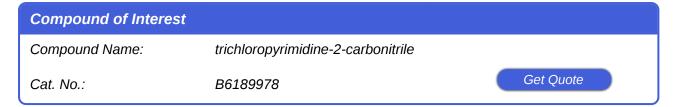


Spectroscopic and Synthetic Profile of Trichloropyrimidine-2-carbonitrile Isomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **trichloropyrimidine-2-carbonitrile**, with a primary focus on the 4,5,6-trichloro isomer. It includes tabulated NMR, IR, and MS data, comprehensive experimental protocols for the synthesis and characterization of the 4,5,6-isomer, and visualizations of the synthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of **trichloropyrimidine-2-carbonitrile**. It is important to note that comprehensive experimental data for the 2,4,5- and 2,4,6-isomers is not readily available in the surveyed literature.

4,5,6-Trichloropyrimidine-2-carbonitrile

This isomer is the most extensively characterized of the **trichloropyrimidine-2-carbonitrile** family.

Table 1: NMR Spectroscopic Data for 4,5,6-Trichloropyrimidine-2-carbonitrile



Nucleus	Solvent	Chemical Shift (δ) / ppm	Description
13C	CDCl₃	161.1	Quaternary carbon
139.7	Quaternary carbon		
133.2	Quaternary carbon	_	
113.4	Quaternary carbon (C≡N)[1]		
¹ H	-	Data not explicitly available in the searched literature.	

Table 2: IR Spectroscopic Data for 4,5,6-Trichloropyrimidine-2-carbonitrile



**Wavenumber (cm ⁻¹) ** Intensity Assi		Assignment
2268	Weak	C≡N stretch
1529	Weak	C=N/C=C stretch
1497	Strong	C=N/C=C stretch
1464	Weak	C=N/C=C stretch
1350	Strong	C-Cl stretch
1337	Weak	C-Cl stretch
1315	Medium	C-Cl stretch
1300	Medium	C-Cl stretch
1275	Medium	C-Cl stretch
1256	Medium	C-Cl stretch
1065	Medium	Ring vibration
1057	Medium	Ring vibration
910	Medium	Ring vibration
831	Medium	C-Cl stretch
818	Medium	C-Cl stretch
770	Medium	C-Cl stretch

Table 3: Mass Spectrometry Data for 4,5,6-Trichloropyrimidine-2-carbonitrile



Technique	Ionization Mode	m/z	Relative Intensity (%)	Assignment
MALDI-TOF	Positive	229	34	[M+4] ⁺
226	100	[M-H+2]+		
224	91	[M-H]+	_	
207	37	[M-H ₂ O] ⁺	_	

Note: The mass spectrometry data is for the corresponding carboxamide, 4,5,6-trichloropyrimidine-2-carboxamide, which was synthesized from the nitrile.[1]

2,4,6-Trichloro-5-pyrimidinecarbonitrile

Limited spectroscopic data is available for this isomer.

Table 4: ¹³C NMR Spectroscopic Data for 2,4,6-Trichloro-5-pyrimidinecarbonitrile

Solvent	Chemical Shift (δ) / ppm
DMSO-d ₆	21.7, 37.9, 51.2, 52.3, 60.0, 129.4, 157.5, 159.4, 160.6

Note: The provided ¹³C NMR data is for a related compound, 2,4,6-trichloropyrimidine-5-carboxylic acid, and may not be fully representative of the nitrile.[2]

2,4,5-Trichloropyrimidine-2-carbonitrile

No specific spectroscopic data for this isomer was found in the searched literature.

Experimental Protocols

The following protocols are based on the synthesis and characterization of 4,5,6-trichloropyrimidine-2-carbonitrile as described in the literature.[3]

Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile[3]



The synthesis of 4,5,6-**trichloropyrimidine-2-carbonitrile** can be achieved from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile through a two-step debenzylation and chlorination sequence.

Materials:

- 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
- Trifluoroacetic acid (TFA)
- Phosphorus pentachloride (PCI₅)
- Phosphorus oxychloride (POCl₃)
- Diethyl ether (Et₂O)
- Water (H₂O)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- n-hexane
- Dichloromethane (DCM)

Procedure:

- A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (70.4 mg, 0.200 mmol) in TFA (2 mL) is heated at approximately 72 °C for 2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
- The solvent is then removed under reduced pressure.
- To the crude product, PCI₅ (416 mg, 2.00 mmol) and POCI₃ (2 mL) are added.
- The mixture is stirred at approximately 106 °C for 2 hours, or until the reaction is complete by TLC.



- After cooling, Et₂O (20 mL) and H₂O (10 mL) are carefully added.
- The layers are separated, and the aqueous layer is extracted with an additional 10 mL of Et₂O.
- The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel using a mixture of nhexane and DCM (60:40) as the eluent.
- This procedure yields 4,5,6-trichloropyrimidine-2-carbonitrile as colorless needles.

Spectroscopic Characterization

The instrumentation and general methods for acquiring the spectroscopic data are outlined below.

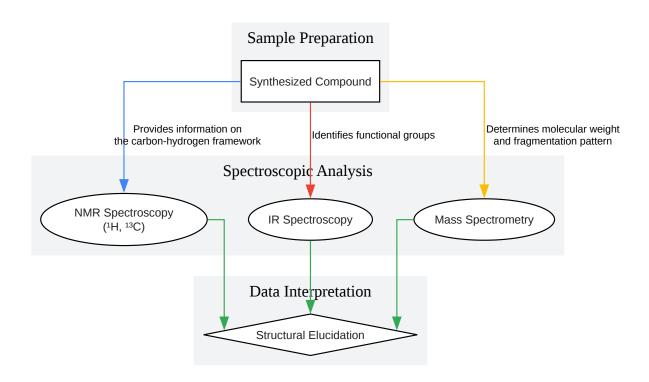
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 300 or 500 spectrometer (at 300/500 MHz for ¹H and 75/125 MHz for ¹³C, respectively). Deuterated solvents are used for the homonuclear lock, and chemical shifts are referenced to the residual solvent peaks.[3]
- IR Spectroscopy: IR spectra are recorded on a Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory.[3]
- Mass Spectrometry: APCI+ mass spectra are recorded on a Model 6110 Quadrupole MSD, Agilent Technologies.[3] MALDI-TOF mass spectra are recorded on a Bruker Autoflex III Smartbeam instrument.[1]

Visualizations

The following diagrams illustrate the synthetic pathway for 4,5,6-**trichloropyrimidine-2-carbonitrile** and a general workflow for spectroscopic analysis.







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